molecular formula C12H14O4 B14538108 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- CAS No. 62427-71-8

2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)-

Cat. No.: B14538108
CAS No.: 62427-71-8
M. Wt: 222.24 g/mol
InChI Key: DSMOYXWZPJLKEI-UHFFFAOYSA-N
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Description

2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- is a chemical compound known for its unique structure and properties It is an aldehyde derivative with a methoxy and methoxymethoxy substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- typically involves the condensation of appropriate aldehydes and phenyl derivatives under controlled conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product . The reaction conditions often require a base such as potassium tert-butoxide and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can react under basic or acidic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propenal, 3-(2-methoxyphenyl)-: Similar structure but with a different substitution

Properties

CAS No.

62427-71-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-9-16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,9H2,1-2H3

InChI Key

DSMOYXWZPJLKEI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C=CC=O)OC

Origin of Product

United States

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